1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid
Description
1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a dimethylamino sulfonyl group and a phenyl group
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-4-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15(2)21(19,20)16-10-8-14(9-11-16,13(17)18)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFGMKHJOQPXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and ketone precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Sulfonylation: The dimethylamino sulfonyl group is introduced through a sulfonylation reaction using dimethylamine and a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino sulfonyl group can act as a functional moiety that interacts with active sites, while the phenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-[(Dimethylamino)sulfonyl]-4-methylpiperidine-4-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
1-[(Dimethylamino)sulfonyl]-4-ethylpiperidine-4-carboxylic acid: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is unique due to the presence of the phenyl group, which can significantly influence its chemical properties and biological activity. The phenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy as a pharmaceutical agent.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid, and how can its purity be validated?
- Synthesis : A common approach involves hydrolysis of an ester precursor (e.g., ethyl 1-[(dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylate) using aqueous NaOH in ethanol, followed by acidification to precipitate the carboxylic acid. This mirrors methods used for structurally similar compounds .
- Purity Validation :
- Spectroscopy : Use H NMR (DMSO-d6) to confirm structural integrity. Key signals include aromatic protons (δ 7.93–8.09 ppm for Ar–H) and the carboxylic acid proton (δ 13.32 ppm) .
- Elemental Analysis : Compare calculated vs. observed %C, %H, and %N (e.g., calculated %C 49.99 vs. observed 50.04) to confirm stoichiometry .
- Melting Point : Reported melting point is 217–219°C; deviations may indicate impurities .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- H NMR : Assign peaks based on substituents (e.g., dimethylamino sulfonyl groups deshield adjacent protons, while the phenyl group shows doublets near δ 7.9–8.1 ppm) .
- IR Spectroscopy : Look for carboxylic acid O–H stretch (~3359 cm), C=O stretch (~1730 cm), and sulfonyl S=O stretches (~1360–1160 cm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 313 for the parent ion) and fragmentation patterns to verify the sulfonyl and piperidine moieties .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Store at 2–8°C in airtight containers to prevent hydrolysis of the sulfonyl group or oxidation of the piperidine ring. Avoid prolonged exposure to light, as UV radiation may degrade the aromatic system .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound or its derivatives?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in ester hydrolysis or sulfonylation steps. This reduces trial-and-error experimentation .
- Solvent Optimization : Predict solvent effects on reaction kinetics using COSMO-RS simulations. Polar aprotic solvents (e.g., DMF) may enhance sulfonylation efficiency compared to ethanol .
Q. What strategies resolve contradictions in reported yields or physicochemical properties across studies?
- Yield Discrepancies :
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., unhydrolyzed esters) or side products (e.g., sulfonamide degradation). Adjust reaction time or NaOH concentration to minimize these .
- Property Variations :
- LogP Differences : If experimental logP (-0.194) conflicts with predicted values, validate via HPLC retention time using a C18 column and acetonitrile/water mobile phase .
Q. How can researchers design experiments to probe this compound’s biological activity, such as enzyme inhibition?
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms). The dimethylamino sulfonyl group may act as a zinc-binding motif .
- Assay Design :
- Use fluorescence-based assays to measure inhibition kinetics.
- Compare IC values against known inhibitors (e.g., acetazolamide) to assess potency .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (polarity adjusted based on TLC R). For scale-up, switch to preparative HPLC with a reverse-phase column .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to improve crystal purity. Monitor via differential scanning calorimetry (DSC) to confirm melting point consistency .
Methodological Considerations
Q. How can researchers mitigate safety risks associated with handling this compound?
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, goggles) due to irritant properties (e.g., respiratory irritation risks) .
- Neutralize acidic waste with sodium bicarbonate before disposal to prevent corrosion .
Q. What regulatory compliance steps are necessary for using this compound in academic research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
